3′-¹³C Site-Specific NMR Enhancement Compared to Unlabeled 5-Methyluridine
5-Methyluridine-3'-13C provides a 100-fold signal enhancement at the 3′ carbon position of the ribose moiety compared to natural abundance ¹³C NMR of unlabeled 5-methyluridine, where the natural isotopic abundance is approximately 1.1% [1]. This site-specific enrichment enables the detection of the 3′ carbon resonance as a discrete, high-intensity peak, whereas in unlabeled nucleosides, the 3′ carbon signal is indistinguishable from background noise in most experimental timeframes [1]. This targeted enhancement is particularly critical for analyzing RNA conformational changes and mapping RNA-protein interactions where the ribose 3′ position participates in key structural transitions .
| Evidence Dimension | NMR signal intensity at ribose 3′ carbon position |
|---|---|
| Target Compound Data | >99% ¹³C enrichment at 3′ position; ~100-fold signal enhancement |
| Comparator Or Baseline | Unlabeled 5-methyluridine: ~1.1% natural abundance ¹³C at all carbon positions |
| Quantified Difference | Approximately 100-fold increase in 3′ carbon signal-to-noise ratio |
| Conditions | ¹³C NMR spectroscopy; 100 mM in D₂O, 298K, pH 7.4; Bruker DMX 500MHz spectrometer [2] |
Why This Matters
This enables site-specific structural studies of RNA where the ribose 3′ position is a key conformational marker that cannot be resolved using unlabeled material or alternative labeling positions.
- [1] Neubauer P, et al. Efficient Synthetic Access to Stable Isotope Labelled Pseudouridine Phosphoramidites for RNA NMR Spectroscopy. 2024. View Source
- [2] Biological Magnetic Resonance Bank (BMRB). bmse000759: 5-Methyluridine 1D ¹³C NMR Spectral Data. 2010. View Source
